molecular formula C16H13N3O2 B10889294 (3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-acetyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B10889294
M. Wt: 279.29 g/mol
InChI Key: BPWWILSZRXLYQE-UHFFFAOYSA-N
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Description

1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

One common synthetic route includes the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazono group to a hydrazine derivative.

Mechanism of Action

The mechanism of action of 1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylhydrazono group may participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE can be compared with other indole derivatives such as:

The uniqueness of 1-ACETYL-3-[(Z)-2-PHENYLHYDRAZONO]-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-(2-hydroxy-3-phenyldiazenylindol-1-yl)ethanone

InChI

InChI=1S/C16H13N3O2/c1-11(20)19-14-10-6-5-9-13(14)15(16(19)21)18-17-12-7-3-2-4-8-12/h2-10,21H,1H3

InChI Key

BPWWILSZRXLYQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3

Origin of Product

United States

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